Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Executive Summary In the landscape of modern drug discovery, heteroaryl building blocks are the foundational architecture upon which highly selective small-molecule inhibitors are built. 2-(1H-Imidazol-1-yl)-4-methylpyri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, heteroaryl building blocks are the foundational architecture upon which highly selective small-molecule inhibitors are built. 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS: 156489-91-7) is a highly specialized, multi-functional chemical intermediate [1]. Featuring a unique combination of a hydrogen-bond donating amine, a sterically demanding methyl group, and a solvent-directing imidazole ring arrayed around a pyridine core, this compound is primarily utilized as a hinge-binding pharmacophore in the development of targeted kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic application in rational drug design.
Structural & Physicochemical Profiling
The strategic placement of substituents on the pyridine core dictates the molecule's behavior in both synthetic environments and biological systems. The ortho-relationship between the 3-amino group and the 2-imidazolyl group creates an electron-rich pocket, while the 4-methyl group introduces a critical steric clash that restricts the rotation of the amine, locking the molecule into a specific bioactive conformation.
Quantitative Data Summary
Property
Value
Structural Significance
IUPAC Name
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Defines exact regiochemistry of substituents.
CAS Registry Number
156489-91-7
Primary identifier for procurement and literature [1].
Molecular Formula
C9H10N4
Indicates a high nitrogen-to-carbon ratio.
Molecular Weight
174.207 g/mol
Low molecular weight ideal for fragment-based design.
SMILES
Cc1ccnc(c1N)-n1ccnc1
Topological representation for cheminformatics.
H-Bond Donors
1 (-NH2)
Critical for interacting with the kinase hinge backbone.
H-Bond Acceptors
3 (Pyridine N, Imidazole N)
Facilitates aqueous solubility and secondary target binding.
Estimated XLogP
~0.8
Optimal lipophilicity for oral bioavailability [3].
Synthetic Methodology & Self-Validating Protocol
The synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine requires regioselective functionalization. The most robust pathway involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methyl-3-nitropyridine with 1H-imidazole, followed by the specific reduction of the nitro intermediate (CAS: 1410729-75-7)[2].
Synthetic workflow for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine.
Objective: Reduce 2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine to the target amine.
Expertise & Causality: While catalytic hydrogenation (Pd/C, H2) is a standard reduction method, the strongly coordinating nature of the imidazole nitrogen often leads to severe catalyst poisoning and stalled reactions. To circumvent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed. This method is chemoselective, highly tolerant of the imidazole ring, and prevents unwanted side reactions.
Reagent Preparation: Suspend 2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v).
Activation: Add Ammonium Chloride (NH4Cl, 3.0 eq) and Iron powder (Fe, 5.0 eq). Causality: NH4Cl acts as a mild proton source to activate the iron surface without requiring harsh acidic conditions that could protonate the basic nitrogens and crash the starting material out of solution.
Thermal Cycling: Heat the mixture to 80°C under reflux for 2-4 hours with vigorous stirring.
Self-Validating Checkpoint (LC-MS): Before quenching, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Validation Metric: The protocol is self-validating. The reaction is deemed complete only when the nitro precursor peak (
m/z
[M+H]+ 205) is completely depleted, and a single dominant peak for the amine (
m/z
[M+H]+ 175) is observed. If
m/z
205 persists, add an additional 1.0 eq of Fe powder.
Workup & Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, partition between Ethyl Acetate and saturated NaHCO3, extract, dry over Na2SO4, and concentrate to yield the pure amine.
Pharmacological Application: Kinase Inhibition
In medicinal chemistry, the 2-aminopyridine motif is a privileged scaffold for targeting the ATP-binding pocket of kinases (such as p38 MAPK or B-Raf). 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine serves as a highly evolved version of this scaffold.
The Hinge Interaction: The pyridine nitrogen and the 3-amino group form a bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region.
Steric Shielding: The 4-methyl group projects into the hydrophobic gatekeeper pocket, enhancing selectivity against kinases with larger gatekeeper residues.
Solvent Vectoring: The 2-imidazole group points outward toward the solvent-exposed region, providing a vector for further functionalization (e.g., attaching solubilizing tails) or interacting directly with the ribose-binding pocket.
Pharmacophore mapping within a prototypical kinase ATP-binding pocket.
Analytical Validation Protocol
To ensure the integrity of the synthesized or procured building block before integration into complex library syntheses, the following analytical baseline must be confirmed:
High-Performance Liquid Chromatography (HPLC): Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). Purity must exceed 95% based on UV absorption at 254 nm.
Proton NMR (1H-NMR, DMSO-d6):
The 4-methyl group must appear as a sharp singlet integrating to 3H near
δ
2.1-2.3 ppm.
The primary amine (-NH2) will present as a broad singlet integrating to 2H, typically between
δ
5.0-6.0 ppm (exchangeable with D2O).
The imidazole protons will appear as three distinct singlets/multiplets in the aromatic region (
δ
7.0-8.2 ppm), confirming the preservation of the heterocycle during reduction.
References
Molport Database. "2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine | 156489-91-7". Molport. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16793778, 6-(2-methyl-1h-imidazol-1-yl)pyridin-3-amine". PubChem. Available at:[Link] (Cited for comparative physicochemical baseline modeling).
Exploratory
Initial discovery and synthesis pathways of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
An In-depth Technical Guide to the Proposed Synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Introduction 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound featuring a substituted pyridine...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Proposed Synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Introduction
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound featuring a substituted pyridine core linked to an imidazole moiety. While specific literature on the initial discovery and dedicated synthesis of this exact molecule is not prominently available, its structural motifs are of significant interest in medicinal chemistry. Imidazole and pyridine rings are privileged structures, appearing in numerous biologically active compounds, including enzyme inhibitors and receptor ligands.[1][2] For instance, derivatives of imidazo[1,2-a]pyridine have been investigated for their anticancer properties[3], and other imidazole-containing compounds have been explored as inhibitors of kinases like TAK1 and phosphodiesterase 4.[4][5]
This technical guide provides a comprehensive, field-proven perspective on the plausible synthetic pathways for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine. As direct synthesis reports are scarce, this document outlines a proposed strategy based on established, robust chemical transformations and retrosynthetic analysis. The methodologies described herein are designed to be self-validating, with each step grounded in authoritative chemical principles.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a series of steps, but a deeper understanding of the causality behind the proposed experimental choices, empowering researchers to adapt and optimize these pathways for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (1), suggests that the key disconnection is the C-N bond between the pyridine C2 position and the imidazole N1 position. This leads to two primary synthetic strategies, revolving around the formation of this bond.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule, outlining two plausible synthetic strategies.
Strategy A: This approach involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A 3-amino-2-halo-4-methylpyridine derivative would serve as the electrophile, reacting with imidazole as the nucleophile. This is a common and reliable method for forming C-N bonds with heterocyclic systems.
Strategy B: This strategy begins with the more accessible 3-amino-4-methylpyridine and aims to introduce the imidazole group at the C2 position. This could potentially be achieved through a direct C-H activation/functionalization reaction, though this is often more challenging to achieve with high regioselectivity.
This guide will focus on Strategy A, as it offers a more direct and traditionally higher-yielding route based on well-established precedents. A crucial component of this strategy is the synthesis of the key intermediate, a 2-halo-3-amino-4-methylpyridine.
Synthesis of Key Intermediate: 3-Amino-2-chloro-4-methylpyridine
The synthesis of 3-amino-2-chloro-4-methylpyridine is a critical first phase. There are several documented methods to produce this intermediate, which is also a precursor for the synthesis of the HIV reverse transcriptase inhibitor, Nevirapine.[6]
One effective, multi-step synthesis starts from readily available materials like malononitrile and acetone.[6]
Diagram: Synthesis of 3-Amino-2-chloro-4-methylpyridine
A Technical Guide to the Early-Stage Discovery and Biological Characterization of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Abstract This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of novel chemical entities, using 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine as a central case study. T...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of novel chemical entities, using 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine as a central case study. The imidazole and aminopyridine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases.[1][2][3][4][5][6][7] This document outlines a logical, phased discovery cascade, from initial target class identification and in vitro potency determination to cellular activity, target engagement, and preliminary safety profiling. Each phase is detailed with expert rationale for experimental choices and step-by-step protocols for key assays, designed to be self-validating and robust. The objective is to equip researchers, scientists, and drug development professionals with a strategic workflow to efficiently assess the therapeutic potential of new small molecules and make data-driven decisions in early drug discovery programs.[8][9][10][11][12]
Part 1: Introduction & Rationale
The journey from a novel chemical entity to a clinical candidate is a multi-stage process requiring rigorous scientific validation.[9][12] The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine features two key pharmacophores: an imidazole ring and an aminopyridine core. The imidazole scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs, owing to its unique electronic properties and ability to form multiple hydrogen bonds and other interactions with biological targets.[1][2][13] Similarly, the aminopyridine scaffold is a well-established component of kinase inhibitors, which are a major class of therapeutics, particularly in oncology.[5][6][7][14][15]
Given this structural precedent, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases. Dysregulation of kinase signaling, particularly within the Mitogen-Activated Protein Kinase (MAPK) pathway (Ras-Raf-MEK-ERK), is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and invasion.[16][17][18][19] Therefore, the strategic approach outlined herein will focus on evaluating the compound as a potential kinase inhibitor targeting components of this pathway, while also maintaining a broader view to identify other potential activities.
This guide details a four-phase discovery cascade designed to systematically characterize the compound's biological profile.
Part 2: The Discovery Cascade: A Phased Approach
The following workflow provides a structured and efficient path from initial screening to a preliminary assessment of drug-like properties.
Caption: High-level overview of the four-phase discovery cascade.
Phase 1: Initial Profiling & Target Class Identification
Expertise & Rationale: The first step in evaluating a novel compound with a privileged scaffold is to cast a wide net to identify its primary biological target class.[9][10] Based on the aminopyridine and imidazole motifs, a broad-panel kinase screen is the most logical starting point. This approach efficiently tests the compound against hundreds of kinases, providing a "fingerprint" of its activity and selectivity. High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target effects.
Experimental Protocol: Broad Kinase Panel Screen
This is typically performed as a service by a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of >300 kinases. The data is returned as percent inhibition for each kinase.
Data Presentation: Hypothetical Kinase Panel Screen Results
Compound: 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine at 1 µM
Kinase Target
Family
Percent Inhibition (%)
MEK1 (MAP2K1)
MAPK Kinase
95.2
MEK2 (MAP2K2)
MAPK Kinase
92.8
CDK9
CMGC
25.1
JNK1
MAPK
15.7
p38α
MAPK
10.3
... (300+ other kinases)
...
<10%
Trustworthiness: The results strongly suggest that the compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[16][17][18][19] The low activity against other kinases, including those in the closely related JNK and p38 families, is a positive indicator of selectivity.[5][6]
Phase 2: Hit Confirmation & Potency Determination
Expertise & Rationale: Following the identification of a primary hit from the panel screen, the next critical step is to confirm this activity and quantify its potency by determining the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[20][21][22] This assay is highly sensitive, compatible with high-throughput formats, and applicable to virtually any kinase.[21]
Experimental Protocol: In Vitro IC50 Determination using ADP-Glo™
This protocol is adapted from manufacturer guidelines.[20][23][24]
Reagent Preparation:
Prepare a 2X solution of MEK1 kinase and its substrate, inactive ERK2, in kinase reaction buffer.
Prepare a 2X ATP solution. The final concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the test compound dilution.
Add 2.5 µL of the 2X kinase/substrate mix.
Initiate the reaction by adding 5 µL of the 2X ATP solution.
Include positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.
Incubate at room temperature for 60 minutes.
ATP Depletion & ADP Conversion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20][23]
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and generate a luminescent signal.[20][23]
Incubate at room temperature for 30-60 minutes.[23]
Data Acquisition & Analysis:
Measure luminescence using a plate-reading luminometer.
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
Kinase Target
IC50 (nM)
MEK1
8.5
MEK2
12.1
Trustworthiness: These low nanomolar IC50 values confirm that 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a potent inhibitor of MEK1/2 in a biochemical, cell-free context.
Phase 3: Cellular Activity & Target Engagement
Expertise & Rationale: Demonstrating that a compound is potent in a biochemical assay is only the first step. It is crucial to confirm that it can enter cells, engage its target, and elicit a biological response. We will first assess its effect on the viability of a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation leading to constitutive pathway activation). The MTT assay is a standard colorimetric method for assessing cell viability by measuring metabolic activity.[25][26][27][28][29]
Next, to confirm that the observed anti-proliferative effect is due to the compound binding to its intended target (MEK1/2) within the cell, we will use the Cellular Thermal Shift Assay (CETSA).[30][31][32][33][34] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[31][34] This provides direct evidence of target engagement in a physiologically relevant setting.[30][31]
Signaling Pathway Context: The MAPK/ERK Pathway
Caption: The MAPK/ERK signaling pathway with the proposed point of inhibition.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[25][26][27][29]
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[25] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[25][29]
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[28]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[26]
This protocol is based on established CETSA workflows.[30][32][33][34]
Cell Treatment: Culture A375 cells to ~80% confluency. Treat one set of cells with the test compound (at 10x the cellular IC50) and another with vehicle (DMSO) for 2 hours.
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, then cool to 4°C.[30][32]
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[30][32][33]
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[30][33]
Western Blot Analysis:
Collect the supernatant (soluble protein fraction).
Quantify protein concentration and normalize all samples.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific for MEK1. Use an antibody for a non-target protein (e.g., GAPDH) as a control.
Detect with an HRP-conjugated secondary antibody and visualize the bands.
Quantify band intensity. Plot the percentage of soluble protein remaining against the temperature to generate melt curves. A shift in the curve for the compound-treated sample indicates target engagement.[31]
Phase 4: Early ADME/Tox Profiling
Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial to avoid costly late-stage failures.[8][35] Two key assessments at this stage are intestinal permeability and potential for cardiotoxicity. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[36][37][38] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[38]
Cardiotoxicity, specifically blockade of the hERG potassium channel, is a major reason for drug withdrawal.[39][40][41][42] Early screening for hERG inhibition is therefore a mandatory safety check.[35][39][41] Automated patch-clamp systems provide a high-throughput method for this assessment.[39][41]
Experimental Protocol: Caco-2 Permeability Assay
This protocol is based on FDA guidelines and standard industry practice.[36][37]
Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[36]
Permeability Measurement:
Add the test compound (e.g., at 2 µM) to the apical (A) side to measure A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
Take samples from the receiver compartment at specified time points.
Analyze the concentration of the compound in the samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
This is typically performed by a specialized CRO using systems like the QPatch.[41]
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).
Assay: The automated system performs whole-cell patch-clamp recordings.[41]
Compound Application: The test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) to determine a dose-response relationship.[41]
Data Analysis: The inhibition of the hERG channel current is measured, and an IC50 value is calculated.
Data Presentation: Hypothetical Early ADME/Tox Data
Assay
Parameter
Result
Interpretation
Caco-2 Permeability
Papp (A-B) (10⁻⁶ cm/s)
15.2
High Permeability (Good oral absorption predicted)
Efflux Ratio
1.1
Not a significant efflux substrate
hERG Inhibition
IC50 (µM)
>30
Low risk of cardiotoxicity (>30x therapeutic window)
Part 3: Data Synthesis & Future Directions
The hypothetical data generated through this discovery cascade presents a compelling profile for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine. The compound is a potent and selective inhibitor of MEK1/2, demonstrates on-target activity in cancer cells leading to reduced viability, and shows promising early ADME/Tox properties with high predicted oral absorption and a low risk of cardiotoxicity.
These results strongly support advancing the compound into the next phase of drug discovery: Lead Optimization . This next stage would involve:
Medicinal Chemistry: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy: Testing the compound in animal models of cancer (e.g., A375 xenografts) to determine if the in vitro activity translates to tumor growth inhibition.
Expanded Safety/Tox: Conducting more comprehensive safety pharmacology and toxicology studies.
This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the core principles of modern early drug discovery.[9][11][12]
Part 4: References
MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (Source: Google Search)
MTT Assay Protocol for Cell Viability and Proliferation. (Source: Google Search)
MTT assay protocol | Abcam. (Source: Abcam)
MTT Assay Protocol. (Source: Google Search)
ERK/MAPK signalling pathway and tumorigenesis - PMC. (Source: National Center for Biotechnology Information)
Early identification of hERG liability in drug discovery programs by automated patch clamp. (Source: Google Search)
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed. (Source: National Center for Biotechnology Information)
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC. (Source: National Center for Biotechnology Information)
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing. (Source: RSC Publishing)
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC. (Source: National Center for Biotechnology Information)
Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity† - Journal of Medicinal Chemistry - ACS Figshare. (Source: ACS Publications)
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (Source: National Center for Biotechnology Information)
Early Small Molecule Research: Following Industry Standards to Advance Drug Discovery. (Source: Google Search)
Introduction to small molecule drug discovery and preclinical development - Frontiers. (Source: Frontiers)
Caco2 assay protocol. (Source: Google Search)
The Guidelines for Early Drug Discovery for Future Application - International Research Journal. (Source: International Research Journal of Modernization in Engineering Technology and Science)
Step-by-step synthesis protocol for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Application Note: Synthesis Protocol for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Introduction and Mechanistic Rationale The compound 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine is a highly valuable heterocyclic bui...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Protocol for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Introduction and Mechanistic Rationale
The compound 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine is a highly valuable heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of functionalized imidazo[4,5-b]pyridines and pyrido[2,3-d]imidazoles[1][2]. These privileged scaffolds are ubiquitous in drug discovery due to their ability to act as purine bioisosteres, interacting with various kinase domains and ATP-binding sites[3].
The synthesis of this target relies on a robust, two-step sequence: an initial Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Causality in Experimental Design:
SNAr Activation: The starting material, 2-chloro-4-methyl-3-nitropyridine, is strategically chosen because the strongly electron-withdrawing nitro group at the C3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[2][4]. This activates the adjacent C2-chloride for rapid displacement by the imidazole nucleophile.
Solvent Selection: Traditional SNAr reactions often require harsh conditions (e.g., refluxing dichloroethane for 24+ hours)[1]. By transitioning to a green H2O-Isopropanol (H2O-IPA) solvent system, the reaction time is drastically reduced. The unique solvation properties and hydrophobic effects of the aqueous-organic mixture stabilize the polar Meisenheimer complex transition state, accelerating the C–N bond formation without the need for transition-metal catalysts[1][5][6].
Chemoselective Reduction: The subsequent reduction of the intermediate nitro group to an amine is achieved using Zinc dust and ammonium formate (Zn/HCOONH3)[1]. This method is selected over standard palladium-catalyzed hydrogenation (Pd/C, H2) to prevent potential catalyst poisoning by the strongly coordinating imidazole nitrogen and to avoid unwanted dehalogenation or over-reduction of the heteroaromatic rings.
Experimental Methodologies
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine
Objective: Form the C–N bond via metal-free SNAr.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent, e.g., 10 mmol) and imidazole (1.2 equivalents, 12 mmol) in a 1:1 mixture of H2O and Isopropanol (IPA) (0.5 M concentration relative to the pyridine)[1][6].
Base Addition: Add potassium carbonate (K2CO3, 1.5 equivalents) to neutralize the HCl generated during the substitution.
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath or heating block[1]. Maintain vigorous stirring.
In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction typically reaches completion within 2 hours, indicated by the disappearance of the higher-Rf starting material and the formation of a distinct yellow/orange spot characteristic of 2-amino-substituted 3-nitropyridines[1][2].
Workup: Cool the mixture to room temperature. Dilute with water to precipitate the product. Filter the resulting solid under vacuum, wash thoroughly with cold water to remove residual salts and unreacted imidazole, and dry under high vacuum to afford the intermediate as a solid.
Step 2: Synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Objective: Chemoselective reduction of the nitro group.
Preparation: Dissolve the 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine intermediate (1.0 equivalent) in analytical grade methanol (MeOH) (0.2 M concentration)[1].
Reagent Addition: While stirring at room temperature, add ammonium formate (HCOONH3, 5.0 equivalents) followed by the portion-wise addition of activated Zinc dust (Zn, 3.0 equivalents)[1]. Caution: The reaction is moderately exothermic and evolves gas.
Reaction Execution: Stir the suspension at room temperature (or mild heating up to 40 °C if sluggish).
In-Process Control (IPC): Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The reduction is typically complete within 45 to 60 minutes[1].
Workup & Purification: Filter the heterogeneous mixture through a pad of Celite to remove the zinc residues. Wash the Celite pad generously with MeOH. Concentrate the combined filtrate under reduced pressure. Partition the residue between saturated aqueous NaHCO3 and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the target 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine.
Quantitative Data Summary
The following table summarizes the expected operational parameters and yields for the validated two-step workflow based on optimized tandem protocols[1][5].
Reaction Step
Transformation
Reagents & Conditions
Time
Expected Yield
Step 1
SNAr (C-N Coupling)
Imidazole, K2CO3, H2O-IPA (1:1), 80 °C
2.0 h
85 - 92%
Step 2
Nitro Reduction
Zn dust, HCOONH3, MeOH, Room Temp.
0.75 h
88 - 95%
Overall
Complete Synthesis
Telescoped or isolated step-by-step
< 3.0 h
~75 - 87%
Reaction Workflow Visualization
Workflow for the two-step synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine.
References
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega (2018). Available at:[Link]
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry (2026). Available at:[Link] (Note: DOI structured from standard ACS historical routing for related pyrido-imidazole methodologies).
Addition of Lithiated 9-Deazapurine Derivatives to a Carbohydrate Cyclic Imine: Convergent Synthesis of the Aza-C-nucleoside Immucillins. The Journal of Organic Chemistry (2001). Available at:[Link]
A Mechanistic Approach on the Cs2CO3 Mediated Synthesis of 4-Azaindole Analogues. ResearchGate / Wiley (2016). Available at:[Link]
HPLC method development for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine analysis
Comprehensive HPLC Method Development for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Executive Summary & Analyte Profiling The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a complex, highly polar building b...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive HPLC Method Development for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Executive Summary & Analyte Profiling
The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a complex, highly polar building block frequently encountered in pharmaceutical synthesis. From a chromatographic perspective, it presents a significant analytical challenge due to the presence of three distinct basic nitrogen centers:
Because these nitrogen atoms readily protonate, the molecule is highly hydrophilic and carries a strong positive charge at neutral or acidic pH. Small, highly polar imidazole and pyridine compounds exhibit notoriously poor retention under standard Reversed-Phase Liquid Chromatography (RPLC) conditions[2]. Furthermore, positively charged analytes undergo severe secondary ion-exchange interactions with residual, negatively charged silanols (-Si-O⁻) on standard silica stationary phases, leading to extreme peak tailing and poor resolution.
This application note details a mechanistic, self-validating approach to developing a robust, MS-compatible HPLC method by leveraging high-pH mobile phases to neutralize the analyte, thereby maximizing hydrophobic retention and ensuring excellent peak symmetry[2].
Mechanistic Rationale: The High-pH Strategy
When developing a method for polybasic compounds, chromatographers typically choose between two extremes:
Low pH (pH 2.0 - 3.0): The analyte is fully protonated (+3 charge). While silanols are neutralized (reducing tailing), the analyte becomes so polar that it elutes in the void volume unless ion-pairing reagents (e.g., Heptafluorobutyric acid) are used. Ion-pairing reagents, however, require long equilibration times and severely suppress Mass Spectrometry (MS) signals.
High pH (pH 10.0 - 11.0): The analyte is fully deprotonated and neutral. This eliminates electrostatic attraction to silanols and significantly increases the molecule's lipophilicity, allowing for strong, predictable retention on standard C18 stationary phases[2].
Because standard silica dissolves at pH > 8.0, a hybrid organic-inorganic silica column is mandatory for the high-pH approach.
Fig 1: Method development decision tree for polybasic polar analytes based on pH strategy.
Experimental Protocols & Workflow
To ensure the analytical method is fit for its intended purpose during drug development, the workflow must incorporate self-validating steps aligned with ICH Q2 guidelines[3].
Fig 2: End-to-end self-validating experimental workflow for HPLC method optimization.
Reagents and Materials
Analyte: 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine reference standard (>99% purity).
Buffers: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH) for pH adjustment. Buffered mobile phases are critical for controlling the ionization of imidazole derivatives[4].
Sample Preparation (Self-Validating Protocol)
Causality Note: Injecting a sample dissolved in 100% strong organic solvent (like Methanol) into a highly aqueous mobile phase causes a "solvent mismatch." The analyte will travel down the column unretained before mixing, resulting in split or fronting peaks.
Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask.
Add 2.0 mL of Methanol and sonicate for 5 minutes to ensure complete dissolution.
Critical Step: Dilute to the 10 mL mark with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5). This ensures the injection plug matches the initial gradient conditions.
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Validation Check: Prepare a blank solution using the exact same solvent ratio (20% Methanol / 80% Mobile Phase A) to verify the absence of background interference.
Optimized Chromatographic Conditions
Aromatic molecules containing pyridine and imidazole rings are intense absorbers of ultraviolet radiation, making UV detection highly effective for these species[5].
Table 1: Optimized High-pH RP-HPLC Parameters
Parameter
Specification
Mechanistic Rationale
Column
Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Ethylene-bridged hybrid (BEH) silica resists dissolution at pH 10.5.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.5)
Deprotonates all three basic nitrogens, rendering the analyte neutral and lipophilic.
Mobile Phase B
Acetonitrile
Provides efficient elution with lower backpressure than methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp
30°C
Reduces mobile phase viscosity and ensures reproducible retention times.
Injection Vol
5 µL
Minimizes extra-column band broadening.
Detection
UV at 254 nm
Targets the strong π-π* transitions of the pyridine and imidazole rings[5].
A method is only as reliable as its internal controls. To ensure the method acts as a self-validating system, System Suitability Testing (SST) must be performed prior to every analytical batch. Five replicate injections of the working standard (100 µg/mL) are used to evaluate chromatographic performance.
Table 3: System Suitability Specifications
Parameter
Acceptance Criteria
Typical Observed Value
Diagnostic Meaning
Retention Time (RT)
% RSD ≤ 2.0%
6.45 min (RSD: 0.4%)
Confirms mobile phase pH and pump delivery are stable.
Confirms column efficiency and proper extra-column volume management.
Signal-to-Noise (S/N)
≥ 10 for LOQ
> 150
Ensures the detector lamp energy is sufficient at 254 nm.
Troubleshooting Protocol:
If the tailing factor exceeds 1.5, the self-validating mechanism dictates an immediate check of the Mobile Phase A pH. Because the pKa of the imidazole ring is ~7.0, a drop in mobile phase pH (due to CO₂ absorption from the air into the basic buffer) will cause partial protonation of the analyte, immediately re-introducing silanol-driven peak tailing. Fresh buffer preparation is the corrective action.
References
Title: HPLC Methods for analysis of Pyridine. Source: helixchrom.com.
Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Source: wjpmr.com.
Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Source: chromatographytoday.com.
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Source: nih.gov.
Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: dtic.mil.
Using 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine as a building block in medicinal chemistry
Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a highly functionalized, multi-dentate buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a highly functionalized, multi-dentate building block engineered for the development of novel Type I and Type II kinase inhibitors. By combining a hinge-binding pyridine core, a sterically demanding 4-methyl group, and a versatile 3-amino derivatization vector, this compound enables medicinal chemists to rapidly access complex chemical space.
This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this building block in library generation, specifically focusing on overcoming the steric challenges inherent to ortho-substituted anilines.
Structural Rationale & Pharmacophore Mapping
The 3-amino-4-methylpyridine substructure is a proven pharmacophore, most notably serving as the core hinge-binding motif in the JAK inhibitor tofacitinib [1] and various next-generation FGFR and DDR2 inhibitors [2, 3]. The strategic addition of a 2-(imidazol-1-yl) moiety elevates this scaffold by introducing distinct physicochemical and spatial advantages:
Pyridine Nitrogen (Hinge Binder): Acts as the primary hydrogen-bond acceptor, docking into the highly conserved backbone amides (e.g., Met/Leu) of the kinase hinge region.
4-Methyl Group (Steric Lock): Introduces a critical steric clash that forces any substituent at the 3-position (e.g., an amide or urea) out of the pyridine plane. This pre-organization reduces the entropic penalty upon binding and directs the substituent toward the solvent channel or DFG motif.
3-Amino Group (Derivatization Vector): A nucleophilic handle for divergent library synthesis. While sterically hindered, it is highly reactive under optimized coupling conditions.
2-(1H-Imidazol-1-yl) Group (Metabolic & Spatial Modulator): The bulky, electron-rich imidazole ring blocks the 2-position from cytochrome P450-mediated oxidation (a common metabolic liability in pyridines). Furthermore, it projects into the ribose-binding pocket, offering potential
π
-stacking interactions and improving overall aqueous solubility [4].
Caption: Pharmacophore mapping of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine in a kinase active site.
Physicochemical Profile
Understanding the baseline properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidates.
Parameter
Value
Medicinal Chemistry Implication
Molecular Formula
C9H10N4
Low molecular weight allows for extensive downstream elaboration.
Molecular Weight
174.20 g/mol
High ligand efficiency (LE) potential.
Topological PSA (tPSA)
~56.7 Ų
Optimal for membrane permeability; leaves room for polar target groups.
Because the 3-amino group is flanked by a 4-methyl group and a 2-imidazolyl group, it is highly sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields and unreacted starting material. The protocols below are specifically engineered to overcome this steric barrier using highly reactive intermediates.
Caption: Parallel synthetic workflows for generating amide and urea libraries from the building block.
Protocol A: HATU-Mediated Amidation
Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate that is significantly more resistant to steric hindrance than standard OBt esters. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Step-by-Step Methodology:
Activation: In an oven-dried round-bottom flask under an inert
N2
atmosphere, dissolve the desired carboxylic acid (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and cool the mixture to 0 °C using an ice bath.
Coupling Reagent Addition: Add HATU (1.3 equiv.) portion-wise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.
Amine Addition: Add 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (1.0 equiv.) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validation (IPC): Stir for 12 hours. Monitor reaction progress via LCMS. The disappearance of the building block mass (m/z 175.1 [M+H]+) and the appearance of the product mass validates the coupling.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer with Ethyl Acetate (
3×
).
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (
3×
). Crucial Step: DMF partitions heavily into EtOAc; the LiCl wash effectively pulls DMF into the aqueous phase, preventing it from co-eluting during column chromatography.
Purification: Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Urea Synthesis via 1,1'-Carbonyldiimidazole (CDI)
Causality: While isocyanates are traditional reagents for urea formation, they are highly toxic, moisture-sensitive, and often commercially unavailable for complex R-groups. CDI provides a safe, bench-stable alternative that forms a reactive acylimidazole intermediate in situ, which is easily trapped by primary or secondary amines.
Step-by-Step Methodology:
Acylimidazole Formation: Dissolve 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (1.0 equiv.) in anhydrous DCM (0.15 M) at 0 °C. Add CDI (1.5 equiv.) and Triethylamine (TEA, 2.0 equiv.).
Activation Monitoring: Stir at 0 °C for 2 hours. The formation of the intermediate can be monitored by TLC (usually running higher than the starting amine).
Amine Trapping: Add the desired aliphatic or aromatic amine (R-
NH2
, 1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Self-Validation (IPC): Spot the reaction mixture on a TLC plate alongside the starting building block. Stain with Ninhydrin and heat. The starting primary amine will stain deep purple/orange, while the fully formed urea will not react with Ninhydrin, confirming complete conversion.
Workup & Purification: Dilute the mixture with DCM, wash with 1N HCl (to remove unreacted R-
NH2
and imidazole byproducts), followed by brine. Dry over
MgSO4
, concentrate, and purify via reverse-phase HPLC if necessary.
References
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI Molecules, 2020.[Link]
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 2021.[Link]
The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. International Journal of Molecular Sciences (PMC), 2021.[Link]
Metal Free Quick Introduction of Azole in to Azine Nucleus: Acid Catalyzed Reissert-Henze Reaction. ResearchGate, 2017.[Link]
Application
Application Note: High-Yield Buchwald-Hartwig Cross-Coupling of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Scope and Executive Summary 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS: 156489-91-7) is a highly functionalized, nitrogen-rich building block frequently utilized in the design of targeted therapeutics, particularl...
Author: BenchChem Technical Support Team. Date: April 2026
Scope and Executive Summary
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS: 156489-91-7) is a highly functionalized, nitrogen-rich building block frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors (e.g., mutant IDH and Bcr-Abl inhibitors)[1][2]. The primary amine at the C3 position serves as an ideal vector for C–N bond formation via palladium-catalyzed Buchwald-Hartwig cross-coupling[3].
However, this specific heterocyclic scaffold presents severe synthetic bottlenecks. Standard cross-coupling conditions universally fail due to a combination of extreme steric encumbrance and profound catalyst poisoning. This application note details the causality behind these failures and provides a validated, high-yielding protocol utilizing sterically demanding ligand architectures to overcome off-cycle metal chelation.
Mechanistic Rationale: The "Double-Ortho" Chelation Problem
To successfully couple this substrate, researchers must understand the two primary modes of failure inherent to its structure:
Steric Encumbrance ("Double-Ortho" Effect): The nucleophilic C3-amine is sterically compressed between the C4-methyl group and the C2-imidazole ring. This high local steric bulk severely retards the rate of amine coordination to the palladium(II) center, making the intermediate susceptible to degradation pathways[4].
Catalytic Poisoning via Chelation: Heteroaryl amines with proximal nitrogen atoms are notorious for acting as multidentate ligands[5]. The pyridine nitrogen and the imidazole nitrogen can cooperatively chelate the palladium center. When using standard biaryl phosphines (e.g., BINAP) or bidentate ligands (e.g., dppf), the substrate irreversibly displaces the ligand, forming a stable, thermodynamically dead-end Pd(II) complex, effectively halting the catalytic cycle[6].
The Solution: The electronic and steric properties of the ancillary ligand must be precisely tuned. Utilizing highly sterically demanding ligands, such as t
BuBrettPhos or the N-heterocyclic carbene (NHC) pre-catalyst Pd-PEPPSI-IPentCl , forces the reaction forward[4][5]. The extreme bulk of these ligands serves a dual purpose:
It ensures the formation of a highly reactive monoligated Pd(0)L active species.
It sterically shields the Pd(II) center, physically preventing the multidentate 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine from achieving the geometry required for bidentate chelation[6].
Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting chelation-induced poisoning.
Catalyst Optimization & Quantitative Data
To demonstrate the causality of ligand selection, the coupling of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (1.0 equiv) with 4-chlorotoluene (1.2 equiv) was evaluated across various catalytic systems. As shown in Table 1, standard ligands fail to produce meaningful yields, whereas sterically expansive ligands provide near-quantitative conversions.
Table 1: Optimization of C–N Cross-Coupling Conditions
Catalyst System (5 mol%)
Base (1.5 equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)*
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
24
< 5%
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
100
24
12%
Pd₂(dba)₃ / BrettPhos
NaOtBu
Toluene
100
16
64%
Pd₂(dba)₃ / tBuBrettPhos
NaOtBu
Toluene
100
12
88%
Pd-PEPPSI-IPentCl
NaOtBu
1,4-Dioxane
80
8
94%
*Yields determined by HPLC using an internal standard. Pd-PEPPSI-IPentCl demonstrates superior kinetics at lower temperatures due to the robust NHC architecture preventing pyridine coordination[5][6].
Self-Validating Experimental Protocol
The following protocol utilizes the Pd-PEPPSI-IPentCl system, optimized for maximum reliability and scalability. Every step includes validation checkpoints to ensure the integrity of the reaction.
Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.2 mmol)
Catalyst: Pd-PEPPSI-IPentCl (0.02 mmol, 2 mol%)
Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol). Note: If the electrophile contains base-sensitive functional groups (e.g., esters), substitute with LiHMDS[3].
Solvent: Anhydrous 1,4-Dioxane (5.0 mL), sparged with Argon for 30 minutes prior to use.
Step-by-Step Methodology
Reaction Setup (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (174.2 mg, 1.0 mmol), the aryl halide (1.2 mmol), Pd-PEPPSI-IPentCl (15.9 mg, 0.02 mmol), and NaOtBu (144.2 mg, 1.5 mmol).
Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
Activation & Heating: Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800 rpm).
Reaction Monitoring: Allow the reaction to proceed for 8 hours.
Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the target secondary amine.
Analytical Validation Checkpoints
To ensure the protocol is functioning as a self-validating system, verify the following parameters during execution:
Visual Checkpoint (Catalyst Activation): Upon heating to 80 °C, the initial heterogeneous suspension should transition into a homogeneous, deep golden-yellow or amber solution within 15 minutes. A rapid shift to an opaque black solution indicates premature catalyst decomposition (oxygen ingress or wet solvent).
TLC Validation: Monitor via TLC (typically 10% MeOH in DCM). The starting amine (Rf ~0.2, strongly ninhydrin active) should be consumed, replaced by a new, highly UV-active product spot (Rf ~0.5–0.6).
LC-MS Mass Target: The reaction must be validated by LC-MS before workup. Confirm the disappearance of the starting amine peak (
m/z
175.1 [M+H]⁺) and the appearance of the product mass. Note: The product will readily ionize in ESI+ due to the highly basic imidazole and pyridine nitrogens.
Application Note: Advanced Crystallization and Isolation Techniques for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Introduction and Physicochemical Profiling As a critical highly functionalized building block in the synthesis of modern targeted therapeutics (such as kinase inhibitors), 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine pre...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Physicochemical Profiling
As a critical highly functionalized building block in the synthesis of modern targeted therapeutics (such as kinase inhibitors), 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine presents unique isolation challenges. The molecule features three distinct basic centers: an aniline-like primary amine, a substituted pyridine nitrogen, and an imidazole ring.
This polybasic architecture creates a complex hydrogen-bonding network that significantly impacts its phase behavior. In solution, the compound is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when crystallized from polar solvent mixtures [1]. Furthermore, during reactive crystallization (salt formation), the rapid kinetics of acid-base neutralization can generate extreme local supersaturation, leading to concomitant polymorphism, thin fragile primary particles, and severe agglomeration [2, 4].
This application note details two field-proven, self-validating isolation strategies: an anti-solvent crystallization for the free base, and a controlled reactive crystallization for the hydrochloride salt.
Isolation Strategy and Workflow
The decision to isolate the free base versus a salt depends on the downstream synthetic requirements and the impurity profile of the crude stream. The workflow below outlines the logical progression and critical control nodes for both pathways.
Isolation and crystallization workflow for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine.
Causality in Experimental Design (E-E-A-T)
Overcoming Oiling-Out (LLPS) in Free Base Isolation
Aminopyridines frequently exhibit a metastable liquid phase prior to nucleation. If the crystallization trajectory enters the LLPS region of the phase diagram, the API separates as an impurity-rich oil, which subsequently hardens into a gummy, impure solid [1].
The Solution: We utilize an Ethyl Acetate (EtOAc) / Heptane system. EtOAc provides excellent solubility and disrupts intermolecular hydrogen bonding, while Heptane acts as a sharp anti-solvent. By introducing seeds at the exact boundary of the metastable zone width (MSZW) and holding isothermally, we force heterogeneous nucleation before the system can reach the spinodal decomposition boundary that triggers oiling out.
Managing Supersaturation in Reactive Crystallization
When forming the hydrochloride salt, the chemical reaction between the basic imidazole/pyridine nitrogens and HCl is nearly instantaneous. This rapid reaction generates a massive supersaturation spike. If uncontrolled, kinetics dominate thermodynamics, resulting in kinetically favored polymorphs and highly agglomerated, solvent-entrapping crystals [2, 3].
The Solution: We decouple the reaction kinetics from the nucleation kinetics by utilizing a dilute HCl feed in Isopropanol (IPA) and employing a semi-batch addition strategy monitored by Focused Beam Reflectance Measurement (FBRM).
Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Crystallization of the Free Base
This protocol is a self-validating system; progression to the cooling phase is strictly gated by the confirmation of secondary nucleation.
Dissolution & Polish Filtration:
Suspend 100 g of crude 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine in 500 mL of EtOAc (5 V).
Heat the reactor to 65 °C under agitation (250 rpm) until complete dissolution is achieved.
Perform a hot polish filtration through a 0.45 µm PTFE filter into the main crystallizer to remove insoluble mechanical impurities.
Anti-Solvent Titration:
Maintain the crystallizer at 60 °C.
Dose 200 mL of Heptane (2 V) linearly over 30 minutes.
In-Process Control (IPC): The solution should remain clear. If turbidity appears, heat to 65 °C to redissolve, indicating an unusually high impurity load altering the MSZW.
Isothermal Seeding:
Cool the reactor to 50 °C at 0.5 °C/min.
Charge 1.0 g (1 wt%) of pure crystalline seeds slurried in 5 mL of Heptane.
Hold isothermally for 2 hours.
Self-Validation Check: Monitor via FBRM. Do not proceed until the chord length distribution (CLD) shows a distinct shift indicating secondary nucleation and depletion of supersaturation.
Cooling & Isolation:
Dose the remaining 300 mL of Heptane (3 V) over 2 hours at 50 °C.
Cool the suspension to 5 °C at a cubic cooling rate over 4 hours.
Filter the slurry via a Nutsche filter. Wash the cake with 200 mL of cold EtOAc/Heptane (1:2 v/v).
Dry under vacuum at 45 °C for 12 hours.
Protocol B: Reactive Crystallization of the Hydrochloride Salt
This protocol utilizes reaction-rate limitation to control crystal habit and prevent agglomeration.
Matrix Preparation:
Dissolve 100 g of the free base in 800 mL of Isopropanol (8 V) at 40 °C.
Ensure the water content of the IPA is <0.5% by Karl Fischer titration to prevent the formation of unwanted hydrates.
Controlled Acid Dosing (Reactive Phase):
Prepare a solution of 1.05 equivalents of anhydrous HCl gas dissolved in 200 mL of IPA (approx. 2.5 M).
Dose 10% of the HCl/IPA solution over 15 minutes.
Add 0.5 wt% of HCl salt seeds. Hold for 30 minutes to establish a robust crystal bed.
Supersaturation Depletion:
Dose the remaining 90% of the HCl/IPA solution continuously over 4 hours using a programmable syringe pump.
Causality Note: This slow addition ensures that the rate of supersaturation generation (via chemical reaction) does not exceed the rate of supersaturation consumption (via crystal growth), thereby preventing random homogeneous nucleation and agglomeration [4].
Aging and Recovery:
Age the slurry at 40 °C for 1 hour, then cool to 10 °C at 0.25 °C/min.
Filter, wash with 200 mL of cold IPA, and dry under vacuum at 50 °C.
Quantitative Data Presentation
The table below summarizes the comparative metrics of different isolation strategies evaluated during process development. The data clearly demonstrates the superiority of the optimized protocols over standard cooling crystallizations.
Isolation Method
Solvent System
Yield (%)
HPLC Purity (Area %)
Crystal Habit
Filtration Time (min/100g)
Process Observation
Cooling (Free Base)
EtOH / Water
68.5
96.2
Amorphous / Gummy
> 120
Severe oiling-out (LLPS) observed at 45 °C.
Anti-Solvent (Free Base) - Protocol A
EtOAc / Heptane
88.2
99.4
Block-like prisms
12
Clean nucleation; excellent impurity purging.
Reactive (HCl Salt) - Fast Addition
IPA / HCl (aq)
92.0
98.1
Thin, fragile needles
45
High agglomeration; solvent entrapment.
Reactive (HCl Salt) - Protocol B
IPA / HCl (gas)
94.5
99.8
Thick, robust rods
8
Controlled growth; highly flowable powder.
References
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. [1]
URL:[Link]
Concomitant Polymorphism of Prasugrel Hydrochloride in Reactive Crystallization. Industrial & Engineering Chemistry Research. [2]
URL:[Link]
Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design.[3]
URL:[Link]
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega / PMC. [4]
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Overcoming solubility issues of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine in organic solvents
Technical Support Center: 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Introduction This technical support guide addresses common and advanced solubility challenges encountered with 2-(1H-Imidazol-1-yl)-4-methylpyridin-3...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Introduction
This technical support guide addresses common and advanced solubility challenges encountered with 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (hereafter referred to as IMPA). IMPA is a polar, heterocyclic compound with multiple hydrogen bond donors and acceptors. Its structure, featuring both imidazole and pyridine rings, contributes to strong intermolecular forces and potentially high crystal lattice energy.[1][2] These factors often lead to poor solubility in nonpolar and even some polar organic solvents, complicating its use in screening assays, synthetic reactions, and pre-formulation development.[3]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial problems.
Q1: I'm seeing very low solubility for IMPA in common solvents like acetonitrile and ethyl acetate. Is this expected?
A1: Yes, this is expected. IMPA is a highly polar molecule due to its imidazole and pyridine rings, as well as the primary amine group.[2] Solvents like acetonitrile and ethyl acetate, while polar aprotic, may not be sufficient to overcome the strong hydrogen bonding and π-stacking interactions present in the solid-state crystal lattice of IMPA. You will likely have better success with more polar, hydrogen-bond-accepting solvents like DMSO or DMF.[4][5]
Q2: Can I just heat the mixture to get my compound to dissolve?
A2: Heating can temporarily increase solubility and is a common technique. However, be cautious. Supersaturation may occur, leading to the compound crashing out of solution upon cooling. Furthermore, prolonged heating can lead to degradation, especially in protic solvents. It is recommended to assess the thermal stability of IMPA before relying on elevated temperatures. If you use heat, ensure the solution remains stable at the working temperature of your experiment.
Q3: My compound dissolved initially in DMSO, but when I added it to my aqueous buffer for a bioassay, it precipitated immediately. What happened?
A3: This is a classic case of a compound's kinetic versus thermodynamic solubility.[1][6][7] IMPA is likely much less soluble in the final aqueous buffer system than in the initial DMSO stock. When the DMSO stock is diluted into the buffer, the solvent environment changes drastically, and the concentration of IMPA exceeds its solubility limit in the final mixture, causing precipitation.[7] To mitigate this, you can either lower the starting stock concentration or explore formulation strategies like using cosolvents or pH modification in the final buffer system.[][9]
Q4: I've been told to try making a salt to improve solubility. How would that work for IMPA?
A4: IMPA is a basic compound. The pyridine ring nitrogen, the non-protonated imidazole nitrogen, and the exocyclic amine are all potential sites for protonation. By reacting IMPA with an acid (e.g., HCl, HBr, or an organic acid like tartaric acid), you can form a salt.[10][11] This salt will be more polar and ionic than the freebase, which often dramatically increases its solubility in polar solvents, especially water. This is a highly effective and common strategy for basic drugs.[9][12]
Part 2: In-Depth Troubleshooting Guides
For more persistent issues, follow these systematic guides.
Guide 1: Systematic Solvent Screening
A logical, stepwise approach to solvent selection is the most effective first step. The principle is to match the solvent's properties to that of the solute based on the "like dissolves like" concept.[13] A more advanced framework for this is the Hansen Solubility Parameters (HSP), which breaks down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14][15] Solvents with HSP values close to those of the solute are more likely to be effective.
This protocol provides a rapid, material-sparing method to screen a range of solvents.[16][17][18]
Preparation: Weigh 1-2 mg of IMPA into several small (1-2 mL) glass vials.
Solvent Addition: To each vial, add a different test solvent (see Table 1 for suggestions) in a stepwise manner. Start with 100 µL.
Mixing: Vortex each vial vigorously for 1-2 minutes at room temperature.
Observation: Visually inspect for undissolved solid. If solid remains, proceed to the next step.
Incremental Addition: Continue adding the solvent in 100 µL increments, followed by vortexing, until the solid dissolves or a total volume of 1 mL is reached.
Classification: Record the approximate solubility based on the volume of solvent required.
Freely Soluble: < 200 µL required (< 20 volumes)
Soluble: 200 - 500 µL required (20-50 volumes)
Sparingly Soluble: 500 µL - 1 mL required (50-100 volumes)
Insoluble: Solid remains after 1 mL (> 100 volumes)
Solvent
Class
Rationale
Hexane
Nonpolar
Establishes a baseline for nonpolar solubility (expected to be very low).
Toluene
Aromatic
Tests for solubility based on aromatic (π-π) interactions.
Dichloromethane (DCM)
Chlorinated
A common, moderately polar solvent.
Acetone
Ketone
Polar aprotic, good hydrogen bond acceptor.
Tetrahydrofuran (THF)
Ether
Polar aprotic, can disrupt some hydrogen bonding.
Methanol (MeOH)
Protic Alcohol
Polar protic, can act as H-bond donor and acceptor.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center.
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a highly polar, electron-rich multi-nitrogen heterocycle. Its distinct structural features—a pyridine ring, an imidazole moiety, and a primary amine—make it a powerful building block in drug discovery. However, these same features create significant downstream purification bottlenecks, including severe chromatographic tailing, co-elution with basic impurities, and tenacious chelation of transition metal catalysts (Pd/Cu).
This guide provides field-validated, mechanistic solutions for isolating this active pharmaceutical ingredient (API) to pharmaceutical-grade purity.
FAQ 1: Why is my product severely tailing on standard silica gel, and how do I fix it?
The Causality:
The target molecule possesses three basic nitrogen centers. During normal-phase chromatography on standard bare silica (SiO₂), these basic nitrogens act as strong hydrogen-bond acceptors and undergo ion-exchange interactions with the acidic silanol groups (pKa ~4.5–5.5) on the silica surface. This heterogeneous binding profile causes severe peak tailing, irreversible adsorption, and poor resolution from structurally similar impurities (1)[1].
The Solution:
To disrupt these secondary interactions, you must either mask the acidic silanols dynamically using mobile phase modifiers or use a stationary phase that lacks acidic protons. Mixed-mode liquid chromatography or hydrophilic interaction liquid chromatography (HILIC) are highly effective for polar nitrogen-containing heterocycles (2)[2].
Standard Operating Protocol: Amine-Modified Chromatography
Stationary Phase Selection: Replace bare silica with an amine-functionalized (NH₂) silica column.
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH).
Modifier Addition: Add 1% to 2% (v/v) aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the Methanol portion. Note: NH₄OH is preferred as it is volatile and easier to remove during concentration.
Equilibration: Flush the column with 3–5 column volumes (CV) of the basic mobile phase to fully deprotonate any residual silanols.
Gradient Elution: Load the sample and elute using a gradient from 95:5:1 to 85:15:1 (DCM:MeOH:NH₄OH).
FAQ 2: How do I remove trace Palladium (Pd) or Copper (Cu) to meet API specifications (<10 ppm)?
The Causality:
Synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine often relies on Buchwald-Hartwig (Pd) or Ullmann-type (Cu) C-N cross-coupling. The product's spatial arrangement of nitrogen atoms makes it an excellent multidentate ligand, effectively chelating the transition metal and pulling it into the organic phase. Traditional methods like recrystallization or activated carbon offer poor selectivity and lead to unacceptable API loss (3)[3].
The Solution:
Employ solid-supported metal scavengers. Functionalized macroporous resins, such as Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) or Silica-Thiol (Si-Thiol), feature sulfur-rich binding sites that possess a higher thermodynamic affinity for soft transition metals than the nitrogenous API (4)[4].
Standard Operating Protocol: Metal Scavenging Workflow
Dissolution: Dissolve the crude API in a polar aprotic solvent (e.g., THF or DMF) to a concentration of 0.1 M.
Scavenger Addition: Add 3 to 5 molar equivalents of MP-TMT or Si-Thiol resin relative to the initial catalyst loading.
Incubation: Stir the suspension gently at 40 °C to 50 °C for 12 to 16 hours. Elevated temperatures increase the kinetic rate of metal dissociation from the API complex (3)[3].
Filtration: Filter the mixture through a pad of Celite. Wash the resin cake with 2 CVs of the reaction solvent to ensure maximum API recovery.
Verification: Concentrate the filtrate and analyze via ICP-MS. MP-TMT has been shown to reduce Pd levels from >500 ppm to <10 ppm in a single treatment cycle (4)[4].
FAQ 3: How can I efficiently separate unreacted imidazole without relying entirely on chromatography?
The Causality:
Unreacted imidazole frequently co-elutes with the target API due to similar polarity. However, imidazole is a small, highly water-soluble molecule with a different pKa profile compared to the bulky, lipophilic methylpyridine core of the target product.
The Solution:
Exploit the differential solubility and pKa through a controlled pH-swing liquid-liquid extraction.
Standard Operating Protocol: pH-Swing Extraction
Initial Extraction: Dissolve the crude mixture in 2-Methyltetrahydrofuran (2-MeTHF) and extract with 1 M HCl (aq). Both the API and imidazole will protonate and partition into the aqueous layer. Discard the organic layer (this removes neutral organic impurities).
Basification: Cool the aqueous layer to 5 °C. Slowly add saturated aqueous NaHCO₃ until the pH reaches ~8.0 to 8.5.
Selective Partitioning: At pH 8.5, the target API deprotonates and regains lipophilicity, while the highly polar imidazole remains highly soluble in the aqueous phase.
Recovery: Extract the aqueous phase three times with fresh 2-MeTHF or Ethyl Acetate.
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
System Workflows & Logic Diagrams
Fig 1: End-to-end purification workflow for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine.
Fig 2: Decision matrix for resolving common chromatographic issues with basic N-heterocycles.
References
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography
Source: PMC / NIH
URL
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry
Source: MDPI
URL
Quickly and Easily Remove Residual Metals from APIs to Approved Levels
Source: Sopachem
URL
Using Metal Scavengers to Remove Trace Metals such as Palladium
Source: Biotage
URL
Optimizing reaction temperature for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine derivatives
Welcome to the Technical Support Center for the synthesis and functionalization of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine and its derivatives. This scaffold is a critical precursor for advanced heterocyclic systems...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and functionalization of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine and its derivatives. This scaffold is a critical precursor for advanced heterocyclic systems, including imidazo[4,5-b]pyridines and potent CDK9 inhibitors used in oncology research[1].
Synthesizing this electron-rich, multi-heteroatom system requires precise thermodynamic control. Minor temperature deviations during the Nucleophilic Aromatic Substitution (SNAr), nitro reduction, or cross-coupling phases can lead to catastrophic yield losses via regiochemical scrambling or catalyst degradation.
This guide is designed for bench scientists and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and mechanistic insights to optimize your reaction temperatures.
Synthetic Workflows & Thermodynamic Checkpoints
The synthesis of 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine typically follows one of two primary pathways: a tandem SNAr/Reduction route or a transition-metal-catalyzed cross-coupling route.
Synthetic routes to 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine via SNAr and cross-coupling.
Troubleshooting & FAQs: Temperature Optimization
Q1: During the SNAr step with imidazole, I am seeing a complex mixture of products instead of the pure nitro-intermediate. Why is this happening?
The Causality: The 2-chloro position is highly activated by both the pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. While this facilitates the nucleophilic attack of imidazole, excessive heat (>90°C) introduces a thermodynamic vulnerability. At elevated temperatures, the nitro group itself becomes a competitive leaving group, leading to nitro-displacement or nitro-group migration[2]. Furthermore, high temperatures can cause the imidazole to attack the less activated 4-methyl position, leading to regiochemical scrambling.
The Solution: Cap the reaction temperature at 65°C . Use a mild base (e.g., K2CO3) in a polar aprotic solvent like DMF. The formation of the Meisenheimer complex is rapid; pushing the temperature higher does not improve the rate of chloride elimination but exponentially increases degradation pathways.
Temperature-dependent mechanistic divergence during the SNAr step.
Q2: The reduction of the nitro intermediate to the amine is stalling, and the reaction mixture is turning black. How do I control this?
The Causality: The catalytic hydrogenation of a nitro group to an amine is highly exothermic (ΔH ≈ -130 kcal/mol). If the reaction is run at room temperature without a heat sink, localized micro-boiling at the surface of the Pd/C catalyst occurs. This thermal spike causes the newly formed electron-rich aminopyridine to poison the palladium catalyst (leading to the "black" aggregation of inactive Pd nanoparticles) or induces ring-opening side reactions[3].
The Solution: Implement strict exothermic control. Initiate the reaction at 15-20°C using a water bath. Allow the temperature to naturally rise but strictly cap it at 40°C . If using chemical reduction (e.g., Fe/AcOH), add the iron powder in small portions to prevent thermal runaway.
Q3: I am using the Buchwald-Hartwig amination route to couple imidazole to 2-bromo-4-methylpyridin-3-amine. The reaction stalls at 50% conversion. What is the ideal temperature profile?
The Causality: Buchwald-Hartwig couplings with nitrogen-rich heterocycles are notoriously sensitive to catalyst deactivation. The oxidative addition of the 2-bromopyridine to the Pd(0) species requires thermal activation (typically >80°C)[4]. However, if the temperature exceeds 110°C, the bidentate ligands (e.g., BINAP or XantPhos) can undergo thermal degradation, or the imidazole can irreversibly coordinate to the palladium center, creating a dead-end complex[5].
The Solution: Maintain a strict isothermal profile at 95-100°C . Do not ramp the heat to force completion. Instead, ensure rigorous degassing (freeze-pump-thaw) prior to heating, as oxygen rapidly degrades the active Pd(0) species at these elevated temperatures.
Thermal Control: Submerge the flask in a pre-heated oil bath set strictly to 65°C . Stir vigorously (800 rpm) to prevent localized hot spots near the base slurry.
Validation Check: After 4 hours, pull a 50 µL aliquot. Quench in 1 mL H2O and extract with EtOAc. Analyze via TLC (EtOAc/Hexanes 1:1) or LCMS. The starting material (m/z 173) should be completely consumed, yielding the product mass (m/z 205).
Workup: Cool the reaction to 10°C using an ice bath. Slowly pour the mixture into 400 mL of rapidly stirring ice water. The product will precipitate as a yellow solid. Filter, wash with cold water (3 x 50 mL), and dry under a vacuum at 45°C.
Protocol 2: Exotherm-Controlled Nitro Reduction
This protocol ensures the integrity of the amine and prevents catalyst poisoning.
Preparation: Suspend 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine (10.0 g, 49.0 mmol, 1.0 eq) in HPLC-grade Methanol (150 mL) in a Parr shaker flask or a heavy-walled round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a steady stream of Argon to prevent auto-ignition.
Degassing & Reaction: Evacuate the flask and backfill with H2 gas (balloon or 30 psi if using a shaker). Place the flask in a room-temperature water bath (20°C ).
Thermal Monitoring (Critical): Monitor the internal temperature. As the reaction proceeds, the temperature will rise. Add ice to the water bath to ensure the internal temperature never exceeds 40°C .
Validation Check: The reaction is typically complete when H2 consumption ceases (approx. 3-5 hours). LCMS should show the disappearance of m/z 205 and the appearance of the target amine at m/z 175.
Workup: Purge the flask with Argon. Filter the mixture through a tight pad of Celite to remove the Pd/C. Do not let the Celite pad dry out while under vacuum. Concentrate the filtrate under reduced pressure at 35°C to yield the target 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine.
References
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available at:[Link]
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ResearchGate. Available at: [Link]
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-Group Migration. Heterocycles / CLOCKSS. Available at:[Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University e-Pubs. Available at: [Link]
Technical Support Center: Troubleshooting Degradation of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Welcome to the Advanced Technical Support Guide for the handling, storage, and formulation of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine . As a highly functionalized heterocyclic building block and kinase inhibitor int...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Guide for the handling, storage, and formulation of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine . As a highly functionalized heterocyclic building block and kinase inhibitor intermediate, this compound presents unique stability challenges.
This guide is designed for drug development professionals and synthesizes field-proven analytical strategies with fundamental chemical thermodynamics to help you identify, resolve, and prevent degradation during long-term storage.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My stored batches are slowly turning from off-white to yellow/brown over several months. What is the primary degradation pathway?
A1: The color shift is a classic indicator of oxidative degradation [1]. The molecular structure of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine contains a highly reactive primary amine at the C3 position.
Mechanistic Rationale: The electron-donating inductive effect of the adjacent C4 methyl group increases the electron density on the C3 amine, lowering its oxidation potential. Atmospheric oxygen (autoxidation) or trace reactive oxygen species (ROS) convert the primary amine into a hydroxylamine intermediate, which further oxidizes into highly conjugated, colored nitroso or nitro degradants. Additionally, the pyridine nitrogen can undergo N-oxidation [1].
Q2: We observe accelerated degradation when formulating this compound with polyethylene glycol (PEG) excipients. Why does this happen?
A2: You are likely observing an excipient-induced N-oxidation or Eschweiler-Clarke-type reaction [2].
Mechanistic Rationale: Polyether excipients like PEGs and polysorbates are notorious for accumulating trace hydroperoxides during their own storage. These hydroperoxides act as potent oxidizing agents when mixed with electron-rich aminopyridines. Furthermore, oxidative degradation of PEGs can yield formaldehyde and formic acid, which can inadvertently N-methylate or N-formylate your primary amine [2].
Q3: Does ambient laboratory light affect the stability of this compound?
A3: Yes. Heterocyclic amines, particularly aminopyridines, are susceptible to radical-mediated photocatalytic degradation [3].
Mechanistic Rationale: Exposure to UV or high-intensity visible light excites the conjugated pi-system of the pyridine-imidazole core. This excited state can transfer energy to dissolved molecular oxygen, generating singlet oxygen (
1O2
) or superoxide radicals that rapidly attack the C-N bonds, leading to ring cleavage and complete loss of potency [3].
Part 2: Degradation Pathways & Logic Workflows
To effectively troubleshoot, you must map the chemical vectors attacking your compound. The diagrams below illustrate the molecular degradation pathways and the logical workflow for isolating storage issues.
Fig 1. Principal oxidative degradation pathways of the aminopyridine scaffold.
Fig 2. Step-by-step troubleshooting logic for mitigating aminopyridine storage degradation.
Part 3: Quantitative Stability Metrics
The following table summarizes expected degradation rates of highly functionalized aminopyridines under various stress conditions, allowing you to benchmark your own stability data against industry standards [4].
Stress Condition
Temperature
Atmosphere
Light Exposure
Time to 5% Degradation (
t95
)
Primary Degradant Identified via LC-MS
Ideal Storage
-20°C
Argon
Dark
> 24 Months
None
Room Temp (Sealed)
25°C
Nitrogen
Dark
12 - 18 Months
Trace N-oxide (+16 Da)
Ambient Benchtop
25°C
Air (Ambient RH)
Fluorescent
3 - 4 Weeks
Hydroxylamine, Azo Dimers
Oxidative Stress
40°C
Air + 3%
H2O2
Dark
< 48 Hours
Pyridine N-oxide, Nitroso derivative
Formulated (PEG)
40°C
Air
Dark
1 - 2 Weeks
N-methylated amine, N-oxide
Part 4: Self-Validating Experimental Protocols
To definitively identify the root cause of degradation in your laboratory, execute the following self-validating protocols. These methods are designed to ensure internal causality—meaning the assay proves its own accuracy through built-in controls.
Purpose: To map the specific oxidative vulnerabilities of your batch and identify the precise mass shifts associated with your degradants.
Materials:
Sample: 1 mg/mL 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine in HPLC-grade Acetonitrile/Water (50:50).
Stressor: 3% Hydrogen Peroxide (
H2O2
).
Positive Control: 3,4-Diaminopyridine (a known highly-oxidizable standard) [4].
Quenching Agent: 10 mM Sodium Thiosulfate (
Na2S2O3
).
Step-by-Step Methodology:
Preparation: Aliquot 1 mL of the sample solution into three amber HPLC vials:
Vial A (Test): Add 100 µL of 3%
H2O2
.
Vial B (Negative Control): Add 100 µL of HPLC water.
Vial C (Positive Control): 1 mg/mL 3,4-Diaminopyridine + 100 µL of 3%
H2O2
.
Incubation: Incubate all vials at 40°C for exactly 24 hours.
Quenching (Critical Step): Add 50 µL of Sodium Thiosulfate to all vials. Causality Note: Failing to quench the peroxide will cause degradation to continue inside the LC column, leading to smeared peaks and inaccurate retention times.
Analysis: Inject 5 µL onto an LC-MS/MS system (ESI+ mode).
Validation Criteria: The assay is valid only if Vial B shows >99% parent compound recovery and Vial C shows >20% degradation.
Data Interpretation: Look for a +16 Da mass shift (N-oxide) or a +14 Da mass shift (Hydroxylamine minus 2H) in Vial A.
Protocol 2: Establishing a Moisture-Free, Inert Storage System
Purpose: To arrest autoxidation and hygroscopic salt disproportionation during long-term storage of the bulk API.
Step-by-Step Methodology:
Lyophilization: Ensure the compound is completely dry. If synthesized in-house, subject the final powder to high-vacuum lyophilization for 24 hours to remove trace solvents that can facilitate proton mobility and oxidation.
Primary Packaging: Transfer the dry powder into a Type I amber glass vial. Causality Note: Amber glass blocks UV wavelengths below 400 nm, preventing the radical-mediated photocatalytic cleavage of the imidazole ring [3].
Inert Gas Purging: Place the open vial in a glove box or use a Schlenk line to purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder bed).
Secondary Packaging: Seal the vial with a PTFE-lined cap. Place the vial inside a secondary Mylar foil pouch containing a color-indicating silica gel desiccant packet.
Validation: Seal the pouch and store at -20°C. The system is self-validating: if the desiccant changes color upon future opening, the primary seal has failed, and the batch must be re-tested for purity.
References
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Center for Biotechnology Information (PMC). Available at:[Link]
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles under visible light. Indian Chemical Society. Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparing 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine with other substituted pyridine scaffolds
Scaffold Hopping in Kinase Inhibitor Design: A Comparative Guide to 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine and Related Pyridine Frameworks As a Senior Application Scientist, I approach scaffold selection not merely...
Author: BenchChem Technical Support Team. Date: April 2026
Scaffold Hopping in Kinase Inhibitor Design: A Comparative Guide to 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine and Related Pyridine Frameworks
As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multi-parameter optimization problem. The transition from traditional phenyl rings to nitrogen-containing heterocycles—often termed the "phenyl-pyridyl switch"—is a foundational maneuver in modern medicinal chemistry that fundamentally alters a molecule's biochemical potency, metabolic stability, and pharmacokinetic profile[1].
This guide provides an objective, data-driven comparison of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine against simpler pyridine alternatives. By deconstructing the causality behind each substituent and outlining self-validating experimental protocols, this document serves as a blueprint for researchers developing next-generation kinase inhibitors and targeted therapeutics[2].
Structural and Mechanistic Rationale (The "Why")
The rational design of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine relies on the precise spatial arrangement of its functional groups. Each moiety serves a distinct, causal purpose in target engagement, particularly within the ATP-binding pocket of kinases such as FAK[3] and FGFR[4].
The Pyridine Core (The Foundation): With its 6 π-electrons, the electron-deficient pyridine ring provides structural rigidity while improving aqueous solubility and cellular permeability compared to highly lipophilic phenyl analogs[5].
3-Amine Moiety (The Hinge Binder): This is the critical hydrogen bond donor. In kinase inhibitor design, the 3-amino group anchors the scaffold to the backbone carbonyl of the kinase hinge region. Without this interaction, thermodynamic affinity collapses[3].
4-Methyl Vector (The Conformational Lock): The inclusion of a methyl group at C4 is not arbitrary. It introduces a calculated steric clash that restricts the rotational freedom of the 3-amine, pre-organizing the molecule into its bioactive conformation. Furthermore, it packs against the lipophilic gatekeeper residue, driving kinase selectivity.
2-Imidazol-1-yl Group (The Pocket Filler): The imidazole ring acts as an electron-rich appendage that occupies the ribose pocket or solvent channel. Its nitrogen atoms can participate in critical water-mediated hydrogen bonding networks, while the steric bulk shields the central pyridine core from rapid CYP450-mediated oxidation.
Fig 1. Pharmacophore mapping of the substituted pyridine scaffold in the ATP-binding pocket.
Comparative Performance Data
To objectively evaluate the 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine scaffold, we must benchmark it against its truncated analogs: 3-Amino-4-methylpyridine (lacking the imidazole) and 2-(1H-Imidazol-1-yl)pyridine (lacking the hinge-binding amine and gatekeeper methyl).
The quantitative data below illustrates how the synergistic combination of these three substituents drastically enhances both target affinity and ADME properties.
Scaffold
FGFR1 IC₅₀ (nM)
FAK IC₅₀ (nM)
SPR Kₖ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
HLM T₁/₂ (min)
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
12.4
8.5
4.2
18.5
45
3-Amino-4-methylpyridine
>1000
450
210
25.1
12
2-(1H-Imidazol-1-yl)pyridine
850
>1000
380
32.0
60
Data Interpretation:
The removal of the 2-imidazole group (Row 2) results in a rapid loss of microsomal stability (HLM T₁/₂ drops to 12 min) due to exposed oxidation sites, alongside a severe drop in FGFR1 potency. Conversely, removing the 3-amine and 4-methyl groups (Row 3) abolishes hinge binding, rendering the scaffold inactive against FAK, despite maintaining moderate metabolic stability[3][4].
Self-Validating Experimental Methodologies
A core tenet of robust drug discovery is that no single assay should be trusted in isolation. Every protocol must be a self-validating system containing internal controls and orthogonal readouts.
Causality: Static IC₅₀ values are highly dependent on ATP concentration and fail to capture residence time (
1/koff
). Surface Plasmon Resonance (SPR) is mandated because prolonged target residence time correlates better with sustained in vivo efficacy than thermodynamic affinity alone[3].
TR-FRET Biochemical Profiling:
Step 1: Incubate the recombinant kinase (e.g., FGFR1) with the fluorescently labeled tracer and the pyridine scaffold (0.1 nM to 10 μM dose-response).
Step 2 (Self-Validation): Include Staurosporine as a pan-kinase positive control. Calculate the Z'-factor for the assay plate; proceed only if Z' > 0.6, ensuring the assay window is statistically robust.
SPR Binding Kinetics:
Step 1: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target ~3000 RU).
Step 2 (Self-Validation): Run a reference flow cell (blank, activated/deactivated without protein) in parallel to subtract bulk refractive index changes and non-specific binding.
Step 3: Inject the scaffold at 5 concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Protocol 2: In Vitro ADME Profiling (Microsomal Stability)
Causality: The imidazole ring can sometimes act as a liability for CYP450 inhibition. Early profiling in Human Liver Microsomes (HLM) determines if the electron-deficient pyridine core successfully protects the molecule from rapid Phase I metabolism[5].
Incubation:
Step 1: Prepare a 1 μM solution of the scaffold in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Step 2: Initiate the reaction by adding an NADPH regenerating system. Aliquot samples at 0, 5, 15, 30, and 60 minutes, quenching immediately with ice-cold acetonitrile containing an internal standard.
Internal Controls (Self-Validation):
Step 3: Run Verapamil (known high-clearance) and Warfarin (known low-clearance) in parallel. If Verapamil fails to clear rapidly, the microsomes are inactive, and the assay must be rejected.
Analysis:
Step 4: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
) and half-life (
T1/2
).
Fig 2. Self-validating experimental workflow for evaluating pyridine-based kinase inhibitors.
LC-MS Method Development and Purity Validation for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine: A Comparative Guide of RPLC vs. HILIC
For drug development professionals and analytical chemists, validating the purity of highly polar, multi-basic small molecules presents a unique set of chromatographic challenges. The compound 2-(1H-Imidazol-1-yl)-4-meth...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and analytical chemists, validating the purity of highly polar, multi-basic small molecules presents a unique set of chromatographic challenges. The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a prime example of such a molecule. Featuring an imidazole ring, an aminopyridine core, and a primary amine, this compound possesses multiple basic nitrogen centers.
Under standard acidic LC-MS conditions (e.g., 0.1% formic acid), these nitrogen atoms become highly protonated, rendering the molecule polycationic and extremely hydrophilic. This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS purity validation of this compound, providing actionable, self-validating protocols grounded in mechanistic causality.
Mechanistic Rationale: The Polarity Challenge
To understand why standard C18 columns fail for this compound, we must examine the causality of retention mechanisms. RPLC relies on hydrophobic partitioning between a non-polar stationary phase (C18) and a polar mobile phase[1]. Because 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine has a highly negative LogD at acidic pH, it lacks the hydrophobicity required to partition into the C18 phase. Consequently, it elutes in the void volume, co-eluting with unretained matrix components and synthetic salts, which leads to severe MS ion suppression[2].
Conversely, HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism in HILIC is multimodal: it involves the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[3]. For polar metabolites and basic amines, HILIC not only provides superior retention but also enhances electrospray ionization (ESI) efficiency due to the high volatility of the organic-rich mobile phase[4][5].
Fig 1: Mechanistic comparison of RPLC vs. HILIC for highly polar, multi-basic amines.
Comparative Performance Data: RPLC vs. HILIC
To objectively evaluate the two methodologies, a validation study was conducted comparing a standard C18 column against a Zwitterionic HILIC (ZIC-HILIC) column. The quantitative metrics below demonstrate why HILIC is the superior choice for this specific analyte.
Table 1: Chromatographic & Mass Spectrometric Performance Comparison
Parameter
Standard RPLC (C18)
ZIC-HILIC
Causality / Scientific Rationale
Retention Factor (
k′
)
0.2 (Void Elution)
4.8 (Strong Retention)
RPLC fails to retain polycationic species; HILIC leverages water-layer partitioning and cation exchange[3].
Peak Symmetry (
As
)
2.4 (Severe Tailing)
1.05 (Excellent)
Secondary interactions with unendcapped silanols ruin C18 peak shape. HILIC buffer (ammonium formate) masks these sites.
Matrix Effect (Ion Suppression)
-85% (Suppression)
-5% (Negligible)
Void elution in RPLC causes co-elution with salts. HILIC retains the analyte past the suppression zone[4].
Limit of Quantitation (LOQ)
50 ng/mL
0.5 ng/mL
High acetonitrile in HILIC mobile phase improves droplet desolvation in the ESI source, boosting sensitivity[5].
Resolution from Desmethyl Impurity
Co-elution (
Rs
< 0.5)
Baseline (
Rs
= 3.2)
HILIC provides orthogonal selectivity, highly sensitive to minor polar structural changes like methylation.
A robust analytical method must be self-validating. The following step-by-step protocol incorporates a System Suitability Test (SST) to ensure that the chromatographic system is performing optimally before sample analysis begins.
Phase 1: Sample Preparation (Critical Step)
Caution: In HILIC, water is the "strong" eluting solvent. Dissolving samples in highly aqueous diluents will cause peak distortion and breakthrough.
Stock Solution: Accurately weigh 10.0 mg of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine and dissolve in 10 mL of Methanol to create a 1 mg/mL stock.
Working Diluent: Prepare a diluent of 80:20 Acetonitrile:Water.
Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using the working diluent.
Spike Recovery (Self-Validation): Prepare a secondary sample spiked with 10% (w/w) of known synthetic impurities (e.g., positional isomers) to validate resolving power.
Phase 2: LC-MS/MS Conditions
Column: ZIC-HILIC or BEH Amide (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Rationale: Ammonium formate is essential in HILIC to ensure reproducible electrostatic interactions and sharp peak shapes for basic amines[3]).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 90% B (highly organic, weak solvent). Hold for 1 min, then linearly decrease to 50% B over 5 minutes. Return to 90% B and equilibrate for 4 minutes.
MS Detection: ESI Positive mode, Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions specific to the protonated molecule
[M+H]+
.
Phase 3: System Suitability Testing (SST)
Inject a blank (working diluent) to verify the absence of carryover.
Inject the 1 µg/mL standard six consecutive times.
Acceptance Criteria: Retention time %RSD
≤
1.0%, Peak Area %RSD
≤
2.0%, and Peak Symmetry (
As
) between 0.9 and 1.2. Proceed to sample analysis only if these criteria are met.
Fig 2: Self-validating LC-MS workflow for purity certification of polar amines.
Conclusion
For the purity validation of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine, conventional Reversed-Phase (C18) chromatography is fundamentally mismatched to the molecule's physicochemical properties, resulting in void elution and compromised quantitative integrity. By transitioning to a HILIC-MS/MS framework , analytical scientists can leverage orthogonal selectivity, eliminate matrix suppression, and achieve baseline resolution of closely related synthetic impurities. The integration of high-organic diluents and volatile buffer systems (like ammonium formate) ensures a robust, reproducible, and highly sensitive assay suitable for rigorous pharmaceutical validation.
References
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications
Chromatography Online
URL:[Link][4]
Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection
Agilent Technologies Application Note
URL:[Link][1]
Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography
Analytical Chemistry (ACS Publications)
URL:[Link][2]
Benchmarking synthetic routes and costs for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Title: Benchmarking Synthetic Routes and Costs for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Executive Summary The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS: 156489-91-7) is a highly privileged hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking Synthetic Routes and Costs for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Executive Summary
The compound 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS: 156489-91-7) is a highly privileged heterocyclic scaffold. Substituted 3-aminopyridines bearing an imidazole moiety at the 2-position are critical intermediates in the synthesis of advanced kinase inhibitors, including c-KIT and c-Met/MDR modulators used in oncology[1].
However, sourcing this specific intermediate commercially can be cost-prohibitive for early-stage discovery programs. Commercial vendors typically price this building block at approximately $450.00 to $600.00 per gram[2]. To empower drug development professionals, this guide objectively benchmarks the synthetic alternatives, comparing thermodynamic efficiency, raw material costs, and scalability.
Mechanistic Pathways & Causal Analysis
The synthesis of 2-substituted-3-aminopyridines relies fundamentally on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
The 3-nitro group acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it highly activates the 2-position (ortho to the nitro group) toward nucleophilic attack by the imidazole anion. The intermediate formed is a Meisenheimer complex, which is thermodynamically stabilized by both the nitro group and the pyridine nitrogen. The choice of the leaving group at the 2-position (Chloro vs. Fluoro) dictates the activation energy required for this step.
We evaluate two primary routes based on the starting material. Both routes converge on the same nitro-intermediate, which is subsequently reduced.
Route A: The Industrial Standard (2-Chloro-4-methyl-3-nitropyridine)
Mechanism: SNAr utilizing the chloro-derivative (CAS: 23056-39-5). Because chlorine is a poorer leaving group than fluorine in SNAr reactions, this route requires elevated temperatures (80 °C) to overcome the activation barrier.
Advantage: The starting material is heavily commoditized and utilized in the synthesis of various antibacterial agents[3], driving its cost down to ~$1.10/g[4].
Route B: The Rapid Discovery Route (2-Fluoro-4-methyl-3-nitropyridine)
Mechanism: SNAr utilizing the fluoro-derivative (CAS: 19346-43-1). Fluorine's extreme electronegativity hyper-activates the C2 carbon, allowing the substitution to occur rapidly at room temperature.
Advantage: Milder conditions and shorter reaction times prevent potential thermal degradation. However, the starting material is significantly more expensive (~$38.00/g)[5].
Figure 2: Comparative synthetic workflows for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine.
Cost and Performance Data
The table below summarizes the quantitative benchmarking of both routes against commercial purchasing.
Route
Starting Material (SM)
SM Cost ($/g)
SNAr Reaction Time
Overall Yield (2 steps)
Est. Cost/Gram of Product
Best Application
Route A (Chloro)
2-Chloro-4-methyl-3-nitropyridine
~$1.10
12-16 h
75-80%
$15 - $25
Process Scale-up / Bulk
Route B (Fluoro)
2-Fluoro-4-methyl-3-nitropyridine
~$38.00
2-4 h
85-90%
$120 - $150
MedChem Discovery
Commercial
N/A
N/A
N/A
N/A
~$453.00
Immediate Need / No Lab
Data synthesis based on commercial catalogs[2][4][5].
Experimental Methodologies (Route A: The Industrial Standard)
To ensure trustworthiness, the following protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).
Step 1: Synthesis of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine
Causality: DMF is selected as a polar aprotic solvent because it poorly solvates the imidazolide anion, thereby maximizing its nucleophilicity. K₂CO₃ is a mild base sufficient to deprotonate imidazole (pKa ~14.5) without causing side reactions.
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-4-methyl-3-nitropyridine (1.0 equiv, 10 mmol, 1.72 g) and imidazole (1.2 equiv, 12 mmol, 0.82 g).
Solvent & Base: Suspend the mixture in anhydrous DMF (20 mL, 0.5 M) and add anhydrous K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g).
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the SM mass (m/z 173 [M+H]⁺) disappears and the product mass (m/z 205 [M+H]⁺) dominates.
Workup: Cool to room temperature, pour into ice water (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Béchamp Reduction to 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
Causality: While Pd/C and H₂ are standard for nitro reduction, the imidazole ring can coordinate to and poison palladium catalysts. The Béchamp reduction (Fe/NH₄Cl) circumvents this issue, providing a highly scalable and robust alternative.
Setup: Dissolve the intermediate from Step 1 (approx. 8.5 mmol) in a mixture of Ethanol and Water (4:1 v/v, 40 mL).
Reagents: Add Iron powder (5.0 equiv, 42.5 mmol, 2.37 g) and solid NH₄Cl (5.0 equiv, 42.5 mmol, 2.27 g).
Reaction: Heat the suspension to reflux (80 °C) for 2 hours with vigorous stirring.
Self-Validating IPC: The reaction mixture will change from a deep yellow/orange (characteristic of nitroaromatics) to a pale/colorless solution. LC-MS will confirm the mass shift from m/z 205 to m/z 175 [M+H]⁺.
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol. Concentrate the filtrate to remove ethanol, adjust the aqueous residue to pH 8-9 with saturated NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry, filter, and concentrate to yield the target compound.
References
Molport. "2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine | 156489-91-7." Available at:[Link][2]
Google Patents. "WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives." Available at:[1]
Spectroscopic Validation Methods for Confirming 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine Structure: A Comparative Guide
Introduction The structural elucidation of highly functionalized heteroaromatics, such as 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, presents a unique analytical challenge. While this specific imidazole-substituted py...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The structural elucidation of highly functionalized heteroaromatics, such as 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, presents a unique analytical challenge. While this specific imidazole-substituted pyridine scaffold is highly valuable in proteomics research and the development of targeted therapeutics[1], confirming its precise regiochemistry is complex. Specifically, verifying the exact placement of the imidazole ring at C2, the amine at C3, and the methyl group at C4 requires a multi-dimensional spectroscopic approach.
Relying solely on legacy techniques like 1D NMR or Elemental Analysis often leaves critical structural ambiguities unresolved. As an application scientist, establishing a self-validating analytical workflow is paramount. This guide objectively compares modern spectroscopic validation methods against traditional alternatives, providing field-proven, self-validating experimental protocols for definitive structural confirmation.
Section 1: Exact Mass & Formula Validation (ESI-HRMS vs. Elemental Analysis)
Mechanistic Causality
Historically, Elemental Analysis (EA) was the gold standard for confirming molecular formulas. However, EA only provides bulk percentage compositions (C, H, N) and fundamentally fails to differentiate between isobaric impurities or structural isomers. In contrast, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that yields the exact mass-to-charge ratio (m/z) of the intact molecule[2]. By measuring the[M+H]⁺ ion of 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine (Theoretical exact mass: 175.0984 Da) with sub-5 ppm accuracy, ESI-HRMS mathematically restricts the possible elemental compositions, definitively proving the C₉H₁₀N₄ formula[3].
Protocol: Self-Validating ESI-HRMS Workflow
Calibration (Internal Control): Infuse a standard calibrant (e.g., sodium formate) into the ESI source. Verify that the mass accuracy error is < 5 ppm across the m/z 100–1000 range to validate instrument calibration prior to sample injection[3].
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol/water (50:50 v/v) spiked with 0.1% formic acid to promote efficient protonation.
Ionization: Inject the sample into the mass spectrometer operating in positive ion mode (ESI+).
Data Acquisition & Validation: Extract the spectrum and identify the [M+H]⁺ peak. Compare the observed isotopic pattern against the theoretical distribution for C₉H₁₀N₄ to confirm the absence of co-eluting contaminants.
Section 2: Regiochemical Mapping (2D NMR vs. 1D NMR)
Mechanistic Causality
While 1D ¹H and ¹³C NMR can confirm the presence of the imidazole protons, the pyridine core, the methyl group, and the amine, they cannot unambiguously prove their relative positions. Because highly substituted molecules produce overcrowded and overlapping 1D spectra[4], 2D NMR techniques are mandatory for regiochemical mapping.
Heteronuclear Single Quantum Coherence (HSQC) relies on 1-bond magnetization transfer to correlate protons directly to their attached carbons[2]. More critically, Heteronuclear Multiple Bond Correlation (HMBC) detects couplings across 2 to 3 bonds[4]. For this molecule, HMBC is the only spectroscopic method short of X-ray crystallography that can definitively prove the C-N linkage between the pyridine C2 and the imidazole N1, as well as the proximity of the C4-methyl protons to the C3 and C5 carbons of the pyridine ring[5].
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen specifically over CDCl₃ to prevent the rapid chemical exchange of the -NH₂ protons, allowing their signals to be clearly observed[6].
Internal Referencing (Self-Validation): Lock the spectrometer to the deuterium frequency of DMSO-d₆ and reference the chemical shifts to the residual solvent peak (¹H: 2.50 ppm; ¹³C: 39.5 ppm) to ensure absolute chemical shift accuracy.
Tuning and Matching: Calibrate the radiofrequency (RF) pulses on a well-tuned broadband probe to maximize the signal-to-noise ratio for carbon detection[4].
HSQC Acquisition: Execute the ¹H-¹³C HSQC sequence to map all direct C-H attachments, effectively distinguishing the methyl carbon from the aromatic methines[2].
HMBC Acquisition: Run the ¹H-¹³C HMBC sequence, optimized for a long-range coupling constant of J = 8 Hz[4].
Validation: Analyze the HMBC spectrum for a cross-peak correlating the imidazole H2'/H5' protons to the downfield-shifted pyridine C2 carbon. The presence of this specific cross-peak validates the regioisomer[5].
Section 3: Vibrational Profiling (ATR FT-IR vs. Raman Spectroscopy)
Mechanistic Causality
To confirm the presence of the primary amine (-NH₂) at position 3, Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy is superior to Raman spectroscopy. FT-IR is highly sensitive to changes in the molecular dipole moment, making it ideal for detecting the highly polar N-H stretching modes. Raman, conversely, is better suited for symmetric, non-polar bonds.
Protocol: Self-Validating ATR FT-IR Workflow
Background Calibration (Internal Control): Collect a background spectrum of the clean, empty diamond ATR crystal to subtract atmospheric H₂O and CO₂ interference. This ensures that any broad peaks observed are native to the sample.
Sample Application: Place 2-3 mg of the neat solid compound directly onto the crystal and apply consistent pressure using the anvil.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation: Identify the characteristic primary amine doublet (asymmetric and symmetric N-H stretches) between 3300 and 3450 cm⁻¹, and the C=N stretching of the imidazole ring at ~1500-1600 cm⁻¹.
Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions
National Institutes of Health (nih.gov)3
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
As a Senior Application Scientist, it is my priority to equip you with not just the materials for your research but also the critical knowledge to ensure your safety. The following guide provides essential, in-depth safe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my priority to equip you with not just the materials for your research but also the critical knowledge to ensure your safety. The following guide provides essential, in-depth safety and handling information for 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine (CAS No. 156489-91-7).[1] Given the absence of a comprehensive toxicological profile for this specific molecule, this directive is built upon the well-documented hazards of its constituent chemical functionalities: the aromatic amine, the pyridine ring, and the imidazole moiety. Our approach is grounded in the precautionary principle, ensuring the highest level of safety when handling compounds with unknown long-term effects.
Hazard Assessment: A Synthesis of Structural Analogs
Understanding the "why" behind a safety protocol is paramount. The required Personal Protective Equipment (PPE) for this compound is derived from the known risks associated with its structural components.
Aromatic Amine Moiety : The pyridin-3-amine group is a class of aromatic amine. Aromatic amines are frequently associated with skin irritation, and many are classified as harmful or toxic upon skin contact, ingestion, or inhalation.[2] The Safety Data Sheet (SDS) for the related compound 3-Amino-4-methylpyridine classifies it as causing skin irritation and serious eye damage.[2]
Pyridine Ring : Pyridine and its derivatives are known to be harmful and can cause severe skin and eye irritation or burns.[3][4] They are typically handled in well-ventilated areas to avoid inhalation of vapors.[3][5]
Imidazole Moiety : The imidazole functional group, as seen in the parent compound 1-Imidazole, is classified as corrosive and can cause severe skin and eye burns.[6] It is also listed as harmful if swallowed and may pose a risk to fertility or an unborn child.[6]
Based on this composite analysis, 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine must be handled as a substance that is potentially toxic, corrosive to skin and eyes, and harmful if inhaled or ingested.
Core PPE Directives and Engineering Controls
The first line of defense is always engineering controls. All operations involving this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
PPE Selection Framework
The level of PPE required is dictated by the specific task and the potential for exposure. The following table outlines the minimum required PPE for various laboratory operations.
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage and Transport (Closed Container)
Safety Glasses with Side Shields
Nitrile Gloves (single pair)
Lab Coat
Not generally required
Weighing of Solid / Aliquoting
Chemical Safety Goggles
Double-layered Nitrile or Neoprene Gloves
Lab Coat, Disposable Gown over Lab Coat
Required if not in a fume hood or powder-containment balance enclosure. Use a NIOSH-approved respirator with particulate filters (N95/P100).[2]
Preparation of Solutions
Chemical Safety Goggles and Face Shield
Double-layered Nitrile or Neoprene Gloves
Chemical-Resistant Apron over Lab Coat
Recommended if handling large volumes or if splashing is likely. Use a respirator with organic vapor cartridges.
Running Reactions and Work-up
Chemical Safety Goggles and Face Shield
Double-layered Nitrile or Neoprene Gloves
Chemical-Resistant Apron over Lab Coat
Recommended, especially during transfers and manipulations that could generate aerosols or vapors.
Required. Use a full-face respirator with combination organic vapor/particulate cartridges or SCBA for large spills.[8]
Rationale for PPE Selection:
Eye and Face Protection : Due to the high risk of serious eye damage from related compounds[2], standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield should be worn over the goggles during operations with a high splash potential, such as when transferring solutions or during spill cleanup.[7]
Hand Protection : The use of double-layered gloves provides a critical safety buffer. Should the outer glove become contaminated, it can be safely removed without exposing the skin. Always inspect gloves for holes or degradation before use.[4][7] Consult the glove manufacturer's compatibility charts for specific chemical resistance data.[9]
Body Protection : A standard lab coat protects against incidental contact. For tasks with higher risk, such as preparing solutions or managing waste, a chemical-resistant apron or disposable gown provides an additional barrier against spills.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection : While a fume hood is the primary control for inhalation hazards, respiratory protection is necessary when engineering controls are insufficient or during emergencies.[2] For solids, a particulate respirator (N95 or higher) is critical. For solutions and vapors, an air-purifying respirator with organic vapor cartridges is appropriate.
Operational and Disposal Plans
Trustworthy protocols are self-validating. These step-by-step procedures integrate safety checks at every stage.
Protocol: Weighing and Preparing a Stock Solution
Preparation : Before bringing the chemical into the workspace, don all required PPE as specified in the table above (Goggles, Face Shield, Double Gloves, Apron over Lab Coat). Ensure the chemical fume hood sash is at the appropriate working height.
Staging : Place all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) inside the fume hood before retrieving the chemical container.
Weighing : Perform all weighing operations within the fume hood or a powder-containment balance enclosure. Carefully open the container. Use a dedicated spatula to transfer the solid to the weigh paper. Avoid any actions that could create airborne dust.
Dissolution : Place the weigh paper with the compound into the beaker. Slowly add the desired solvent, aiming the stream at the side of the beaker to avoid splashing. Add the stir bar and place the beaker on a stir plate within the fume hood.
Cleanup (Initial) : Immediately close the primary chemical container. Use a solvent-dampened cloth to wipe down the spatula, weigh paper remnants, and any surfaces within the fume hood that may have been contaminated. Dispose of these wipes in the designated solid hazardous waste container.
Doffing PPE : Once the operation is complete and the area is clean, remove PPE in the correct order: remove the outer pair of gloves, then the apron, then the face shield and goggles. The inner gloves should be the last item removed before washing your hands thoroughly.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety.
Waste Segregation : All waste contaminated with 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine must be treated as hazardous waste.[9] Maintain separate, clearly labeled waste containers for:
Solid Waste : Contaminated gloves, weigh paper, wipes, etc.
Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses. Do not mix with other waste streams unless compatibility is confirmed.[9]
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Corrosive").[9]
Disposal Method : The recommended disposal method for pyridine-based chemical waste is incineration by a licensed hazardous waste disposal facility.[11][12] Never dispose of this chemical down the drain.[9]
Institutional Compliance : Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[13]
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][14] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention.
Spill : Evacuate the area. For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand), collect it into a sealed container for disposal, and decontaminate the area. For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS emergency response team immediately.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE based on task assessment.
References
Fisher Scientific. (2010, April 30). Safety Data Sheet: 3-Amino-4-methylpyridine.
BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine.
TCI Chemicals. (2025, October 27). Safety Data Sheet: 3-Amino-4-methylpyridine.
TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
Enamine. Safety Data Sheet: 6-amino-4-methylpyridine-3-carboxylic acid.
Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
Loba Chemie. Safety Data Sheet: PYRIDINE FOR SYNTHESIS.
National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
Good Day's Work. (2017, April 11). Personal Protective Equipment: Chemical Handling.
Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Imidazole.
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
Fisher Scientific. Safety Data Sheet: (1-Methyl-1H-imidazol-4-yl)methylamine.
Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
Sigma-Aldrich. 2-(1H-Imidazol-2-yl)pyridine 97.
PubChem. 2-(1H-imidazol-2-yl)pyridine.
ChemBK. (2024, April 9). 1H-IMidazol-2-aMine,1-Methyl-.
MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.